![molecular formula C11H18N4O2S B1393746 tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate CAS No. 1217027-69-4](/img/structure/B1393746.png)
tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate
Overview
Description
“tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate” is a chemical compound with the CAS Number: 1217027-69-4 . It has a linear formula of C12 H18 N4 O3 S . The compound is part of the 1,3,4-thiadiazole class of heterocycles, which are known for their broad types of biological activity .
Molecular Structure Analysis
The compound has an InChI Code of 1S/C11H18N4O2S/c1-8-9(18-13-12-8)14-6-5-7-15(14)10(16)17-11(2,3)4/h5-7H2,1-4H3 . This indicates that it contains a 1,3,4-thiadiazole ring, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms .
Physical And Chemical Properties Analysis
The molecular weight of the compound is 270.36 . Unfortunately, other specific physical and chemical properties of “tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate” are not available in the retrieved data.
Scientific Research Applications
Chemical Reactivity and Synthesis
Reactions with Bases : The compound shows reactivity when interacting with bases, particularly in the presence of potassium tert-butylate. This leads to the formation of specific derivatives, such as 4-methylsulfanylethynylfuran, under specific conditions like the action of potassium carbonate in DMF with primary amines or morpholine (Remizov, Pevzner, & Petrov, 2019).
Synthesis and Structural Analysis : Research on the synthesis and structural properties of related compounds, like tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, provides insights into the molecular structure and potential chemical behaviors (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).
Antifungal and Antimicrobial Activity : Compounds related to tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate have been evaluated for their antifungal and antimicrobial properties. Some derivatives have shown significant activity against specific microbial strains, indicating potential applications in pharmaceuticals and agrochemicals (Mao, Hong Song, & De-Qing Shi, 2012).
Crystal Structure Analysis : Studies on the crystal structure of related compounds provide valuable information about their geometric and electronic structures, which is crucial for understanding their reactivity and potential applications in various fields, including materials science (Shibata & Mizuguchi, 2010).
Future Directions
While specific future directions for “tert-Butyl 2-(4-Methyl-1,2,3-thiadiazol-5-yl)pyrazolidine-1-carboxylate” are not available in the retrieved data, the 1,3,4-thiadiazole class of compounds continues to be an active area of research due to their broad spectrum of biological activities . Further studies could focus on exploring new synthesis methods, investigating their mechanisms of action, and developing new derivatives with enhanced biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Mode of Action
It is known that similar compounds can bind with high affinity to their targets, leading to various biological effects .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
tert-butyl 2-(4-methylthiadiazol-5-yl)pyrazolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-8-9(18-13-12-8)14-6-5-7-15(14)10(16)17-11(2,3)4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDMIKNTTHAWAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)N2CCCN2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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